molecular formula C5H5BrClN3 B3014720 5-Bromo-6-chloropyridine-2,3-diamine CAS No. 1195519-49-3

5-Bromo-6-chloropyridine-2,3-diamine

Cat. No. B3014720
CAS RN: 1195519-49-3
M. Wt: 222.47
InChI Key: MXCKGXFQPDMHBA-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridine-2,3-diamine is a chemical compound with the empirical formula C5H4BrClN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of 5-Bromo-6-chloropyridine-2,3-diamine involves several steps. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloropyridine-2,3-diamine can be represented by the InChI code: 1S/C5H5BrClN3/c6-2-1-3 (8)5 (9)10-4 (2)7/h1H,8H2, (H2,9,10) . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and two amine groups .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-chloropyridine-2,3-diamine are complex and can involve several steps. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

5-Bromo-6-chloropyridine-2,3-diamine is a solid at room temperature . It has a molecular weight of 222.47 . The compound has a melting point of 164-166 degrees Celsius .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Selective Amination: The compound serves as a substrate in selective amination reactions. A study demonstrated that 5-bromo-2-chloropyridine was effectively aminated using a palladium-Xantphos complex, leading to a high yield of the aminated product (Ji, Li, & Bunnelle, 2003).

Halogen Exchange Reactions

  • Halogen/Halogen Displacement: This compound participates in halogen exchange reactions, which are crucial in synthesizing various halogenated organic compounds. A study noted that heating with bromotrimethylsilane converts 2-chloropyridine to 2-bromopyridine, demonstrating halogen displacement (Schlosser & Cottet, 2002).

Structural Studies and Material Synthesis

  • Synthesis of Halogen-rich Intermediates: The compound is used in the synthesis of halogen-rich intermediates for medicinal chemistry research. An example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a valuable building block in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Chemical Transformations and Reactions

Electrochemical Synthesis

  • Electrosynthesis: The compound is involved in electrosynthesis processes. For instance, electrosynthesis of 6-aminonicotinic acid through the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine has been investigated (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Safety and Hazards

5-Bromo-6-chloropyridine-2,3-diamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-bromo-6-chloropyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCKGXFQPDMHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropyridine-2,3-diamine

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